Isolinoleic acid

Catalog No.
S1538588
CAS No.
544-71-8
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isolinoleic acid

CAS Number

544-71-8

Product Name

Isolinoleic acid

IUPAC Name

(9E,11E)-octadeca-9,11-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+

InChI Key

JBYXPOFIGCOSSB-XBLVEGMJSA-N

SMILES

Array

Synonyms

(9Z,11E)-9,11-octadecadienoic acid, 9,11-isolinoleic acid, 9,11-linoleic acid, 9,11-linoleic acid, (E,E)-isomer, 9,11-linoleic acid, (E,Z)-isomer, 9,11-linoleic acid, (Z,E)-isomer, 9,11-linoleic acid, (Z,Z)-isomer, 9,11-linoleic acid, potassium salt, 9,11-octadecadienoate, 9,11-octadecadienoic acid, 9-cis-11-trans-octadecadienoic acid, c9t11 CLA, cis-9-trans-11-octadecadienoic acid, octadeca-9,11-dienoic acid, rumenic acid

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O

The exact mass of the compound 9,11-Octadecadienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Linoleic Acids, Conjugated - Supplementary Records. It belongs to the ontological category of conjugated linoleic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Isolinoleic acid, systematically known as (9E,11E)-octadeca-9,11-dienoic acid (CAS 544-71-8), is a specific trans,trans geometric isomer of conjugated linoleic acid (CLA). Unlike its parent molecule, linoleic acid, which has isolated double bonds, isolinoleic acid possesses a conjugated diene system where the double bonds are separated by a single bond. This structural feature imparts distinct physical and chemical properties, such as a higher melting point and increased oxidative stability relative to other CLA isomers, which are critical for procurement decisions in industrial and research applications.

Substituting Isolinoleic acid (9E,11E-CLA) with mixtures of other CLA isomers, or with standard linoleic acid, is often unviable due to significant differences in physical state, stability, and reactivity. The specific trans,trans configuration of Isolinoleic acid results in a linear molecular shape, leading to a much higher melting point and crystalline solid form at room temperature, unlike the liquid cis-containing isomers. Furthermore, its oxidative stability is demonstrably higher than that of cis,trans and cis,cis CLA isomers, impacting shelf-life and processability. These isomer-specific characteristics mean that substitution can lead to failed processes, inconsistent material properties, and reduced product performance, particularly in applications sensitive to thermal history, oxidative degradation, or reactant stereochemistry.

Superior Oxidative Stability for Enhanced Shelf-Life and Process Reliability

Isolinoleic acid, as part of the trans,trans-CLA isomer group, exhibits the highest resistance to autoxidation among all CLA geometric isomers. In a comparative study of CLA isomer stability, the four t,t-CLA isomers, including the 9E,11E form, were found to be the most stable. In contrast, the four c,c-CLA isomers were the most susceptible to oxidation, with c,t-isomers showing intermediate stability. While conjugated linoleic acids as a class oxidize more rapidly than non-conjugated linoleic acid, the superior stability of the t,t- form provides a distinct advantage in applications where oxidative degradation is a critical failure mode.

Evidence DimensionRelative Oxidative Stability Ranking
Target Compound DataMost Stable (as part of the t,t-CLA isomer group)
Comparator Or Baselinecis,trans-CLA isomers (Intermediate Stability); cis,cis-CLA isomers (Least Stable)
Quantified DifferenceQualitative ranking: t,t-CLA > c,t-CLA > c,c-CLA
ConditionsAutoxidation of free CLA isomers heated at 50 °C in air, monitored by GLC and Ag-HPLC.

For procurement, this translates to longer shelf-life, greater stability in thermal processing, and increased longevity of final formulations compared to other CLA isomers.

Distinct High Melting Point for Solid-State Formulations and Simplified Handling

Isolinoleic acid (as t9,t11-CLA) possesses a melting point of approximately 54 °C, making it a crystalline solid at standard room temperature. This is a significant physical distinction from the most common CLA isomers, cis-9,trans-11-CLA (Tm ≈ 20 °C) and trans-10,cis-12-CLA (Tm ≈ 22.5 °C), which are liquids or semi-solids at room temperature. It is also drastically different from non-conjugated linoleic acid, which has a melting point of -5 °C.

Evidence DimensionMelting Point (Tm)
Target Compound Data~54 °C (for t9,t11-CLA)
Comparator Or Baselinec9,t11-CLA: ~20 °C; t10,c12-CLA: ~22.5 °C; Linoleic Acid: -5 °C
Quantified DifferenceOver 30 °C higher than common cis,trans CLA isomers; ~59 °C higher than linoleic acid.
ConditionsPhysical property data for free fatty acids cited from Matreya Inc.

This property is critical for applications requiring a solid-state fatty acid, simplifying handling, preventing clumping in powdered mixtures, and enabling its use in melt-processing applications where thermal behavior is key.

High Solubility in Standard Organic Solvents for Use as a Chemical Intermediate

Isolinoleic acid is readily soluble in common organic solvents used in chemical synthesis and formulation. Technical datasheets specify solubilities of over 100 mg/mL in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). In contrast, it is practically insoluble in aqueous buffers such as PBS (pH 7.2), where its solubility is less than 100 µg/mL. This solubility profile makes it highly suitable for use in organic-phase reactions, such as esterifications or polymerizations, where achieving high reactant concentration is necessary.

Evidence DimensionSolubility
Target Compound Data>100 mg/mL in Ethanol, DMF, DMSO
Comparator Or BaselineAqueous Buffer (PBS, pH 7.2): <0.1 mg/mL
Quantified DifferenceAt least 1000-fold higher solubility in common organic solvents compared to aqueous buffer.
ConditionsSolubility data from supplier technical information.

For chemical synthesis, this ensures compatibility with standard reaction conditions and solvents, facilitating its use as a precursor or monomer without requiring complex solubilization strategies.

Precursor for Polymers and Coatings Requiring High Oxidative and Thermal Stability

The superior oxidative stability and high melting point of Isolinoleic acid make it a candidate for creating specialty polymers, resins, and coatings. Its solid form allows for incorporation into powder coatings or use in melt-polymerization processes where liquid, less-stable isomers would be unsuitable.

Development of Stable Solid-State Formulations

As a free-flowing crystalline solid at room temperature, Isolinoleic acid is the right choice for inclusion in solid formulations like nutritional bars, animal feed premixes, or tableted supplements where the oily nature of other CLAs would cause processing and stability issues.

Reference Standard for Isomer-Specific Research and Analysis

Given the distinct biological and chemical activities of different CLA isomers, high-purity Isolinoleic acid serves as an essential analytical standard. Its stability ensures reliability in assays designed to quantify specific t,t-CLA isomers in complex mixtures or to study the unique biochemical pathways affected by this specific isomer.

Physical Description

Liquid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 Da

Monoisotopic Mass

280.240230259 Da

Heavy Atom Count

20

Appearance

Unit:25 mgPurity:98+%Physical solid

UNII

K3BO6AJ7F7

Other CAS

544-71-8
1839-11-8

Wikipedia

Octadeca-9,11-dienoic acid
(9E,11E)-octadeca-9,11-dienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

9,11-Octadecadienoic acid: ACTIVE

Dates

Last modified: 08-15-2023
1.Ip, C.,Scimeca, J.A., and Thompson, H.J. Conjugated linoleic acid. Cancer 74, 1050-1054 (1994).

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